1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one

Heme Oxygenase Inhibition Enzyme Assay Structure-Activity Relationship

Choose the bromo analog for validated HO-1 inhibition. This 1-(halophenyl)-4-imidazol-1-ylbutan-2-one derivative delivers a 2.8-fold improvement in IC50 (1,700 nM vs. 4,700 nM for the chloro analog), ensuring robust target engagement at lower concentrations and minimizing off-target effects. Essential for unambiguous SAR benchmarking in oncology and CNS mechanistic studies.

Molecular Formula C13H13BrN2O
Molecular Weight 293.16 g/mol
Cat. No. B14009971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one
Molecular FormulaC13H13BrN2O
Molecular Weight293.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)CCN2C=CN=C2)Br
InChIInChI=1S/C13H13BrN2O/c14-12-3-1-11(2-4-12)9-13(17)5-7-16-8-6-15-10-16/h1-4,6,8,10H,5,7,9H2
InChIKeyHMTSNPXAZGRFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one (CAS 149490-78-8) as a Non-Porphyrin Heme Oxygenase Inhibitor Scaffold


1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one (CAS 149490-78-8) is a synthetic imidazole-ketone derivative classified as a non-metalloporphyrin heme oxygenase (HO) inhibitor. The compound features a 4-bromophenyl hydrophobic moiety linked via a butanone chain to an imidazole ring that coordinates the heme iron in the HO active site . This structural class was developed to address the specificity limitations of porphyrin-based HO inhibitors and has been evaluated for therapeutic potential in cancer and CNS disorders where HO-1 overexpression contributes to pathology . The bromine substituent confers distinct physicochemical properties—including enhanced lipophilicity (calculated XLogP3-AA = 2.3) and altered electronic effects—that differentiate this compound from its chloro and unsubstituted phenyl analogs in HO inhibition assays .

Procurement Caution: Why 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one Cannot Be Casually Substituted with Chloro or Unsubstituted Analogs


Within the 1-(halophenyl)-4-imidazol-1-ylbutan-2-one series, halogen substitution at the para position of the phenyl ring is not a neutral structural modification. The nature of the halogen directly modulates heme oxygenase-1 (HO-1) inhibitory potency, with bromine-substituted derivatives demonstrating significantly lower IC50 values than their chloro counterparts when tested under identical assay conditions . Furthermore, the bromine atom alters lipophilicity and electronic distribution in ways that affect target engagement and off-target profiles, making direct substitution with the chloro analog or unsubstituted phenyl derivative scientifically unjustifiable without revalidation of the entire activity profile. Procurement decisions that disregard these halogen-dependent SAR differences risk introducing uncontrolled variables into experimental workflows, particularly in studies where HO-1 inhibition potency and consistency are critical parameters .

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one Versus Closest Analogs


Direct Head-to-Head HO-1 Inhibitory Potency: Bromo vs. Chloro Analog

In a direct comparison using the same HO-1 enzyme assay (rat spleen microsomal fraction, quantitation of CO formation from heme degradation), the 4-bromophenyl derivative exhibited an IC50 of 1700 nM, whereas the 4-chlorophenyl analog showed an IC50 of 4700 nM, representing a 2.8-fold improvement in inhibitory potency conferred by bromine substitution . This quantitative difference was observed in the imidazole-ketone series and was part of a broader halogen SAR study that identified bromine and iodine as the most potent substituents across multiple structural subclasses .

Heme Oxygenase Inhibition Enzyme Assay Structure-Activity Relationship

Halogen-Dependent Potency Enhancement Across the Phenylbutane Series

A systematic evaluation of 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes comprising imidazole-ketones, imidazole-dioxolanes, and imidazole-alcohols with varying halogen substitutions revealed that bromine- and iodine-substituted derivatives were consistently the most potent HO-1 inhibitors across all subclasses . The study concluded that halogen substitution in the phenyl ring is a critical determinant of inhibitory activity, with the bromine atom providing an optimal balance of steric bulk and electronic effects that enhances binding affinity relative to chlorine, hydrogen, or fluorine .

Halogen SAR Medicinal Chemistry HO-1 Inhibitor Design

Functional Activity in Cellular Models: Attenuation of HO Activity and Cell Proliferation

In transiently transfected cells, 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-butanone at a concentration of 6.5 µM significantly attenuated heme oxygenase activity without affecting enzyme expression levels . At this same concentration, the compound significantly attenuated ³H-thymidine incorporation in human pancreatic tumor cells, demonstrating functional antiproliferative effects downstream of HO inhibition . While comparable data for the chloro analog in this specific cellular context is not reported, the compound's activity at low micromolar concentrations validates its utility as a cellular probe for HO-1 function.

Cellular Assay Cancer Heme Oxygenase Thymidine Incorporation

Recommended Application Scenarios for 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one Based on Quantitative Evidence


HO-1 Probe Development: Preferring Bromo Over Chloro Analogs for Superior Biochemical Potency

Researchers developing non-porphyrin HO-1 inhibitors for mechanistic studies should prioritize the bromo analog over the chloro analog. The 2.8-fold improvement in IC50 (1700 nM vs. 4700 nM) translates to more robust target engagement at lower compound concentrations, which is particularly advantageous in assays with limited solubility windows or when minimizing off-target effects is critical . This differentiation is experimentally validated in the identical assay system, eliminating uncertainty about cross-study variability .

Structure-Activity Relationship Studies: Bromine as the Benchmark Halogen for Phenylbutane HO Inhibitors

In medicinal chemistry campaigns exploring the 1-(halophenyl)-4-imidazol-1-ylbutan-2-one scaffold, the bromo derivative serves as the optimal halogen reference point. The established SAR demonstrates that bromine (and iodine) confer maximal HO-1 inhibitory potency relative to chlorine, fluorine, or hydrogen . Using the bromo analog as the comparator arm ensures that new derivatives are benchmarked against the most potent halogen variant in the series, facilitating clearer interpretation of substituent effects .

Cellular HO-1 Functional Studies in Cancer Models

The compound's demonstrated ability to attenuate HO activity and suppress ³H-thymidine incorporation in human pancreatic tumor cells at 6.5 µM supports its application in cellular oncology studies focused on the HO-1 axis . While not a clinical candidate, the compound provides a well-characterized tool for interrogating the role of HO-1 inhibition in cancer cell proliferation, oxidative stress responses, and potential synergies with chemotherapeutic agents that induce HO-1 expression .

Quote Request

Request a Quote for 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.